2-Methoxy-6-(tributylstannyl)pyridine
CAS No.: 164014-94-2
Cat. No.: VC21309456
Molecular Formula: C18H33NOSn
Molecular Weight: 398.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 164014-94-2 |
---|---|
Molecular Formula | C18H33NOSn |
Molecular Weight | 398.2 g/mol |
IUPAC Name | tributyl-(6-methoxypyridin-2-yl)stannane |
Standard InChI | InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; |
Standard InChI Key | IEIMCQVOGICOFA-UHFFFAOYSA-N |
SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC |
Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC |
Introduction
Chemical Identity and Properties
Chemical Identifiers
2-Methoxy-6-(tributylstannyl)pyridine is uniquely identified through various systematic nomenclature systems and database identifiers. These identifiers help researchers accurately reference this compound across different chemical databases and scientific literature.
Table 1: Primary Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 164014-94-2 |
European Community (EC) Number | 810-728-8 |
DSSTox Substance ID | DTXSID50441267 |
Wikidata ID | Q82257973 |
InChIKey | IEIMCQVOGICOFA-UHFFFAOYSA-N |
The CAS number serves as the primary international identifier for this compound in chemical databases and regulatory contexts, while the EC number is particularly important for European chemical regulations and safety documentation .
Molecular Structure and Properties
The molecular structure of 2-Methoxy-6-(tributylstannyl)pyridine features a pyridine ring with two functional groups: a methoxy (-OCH₃) at position 2 and a tributylstannyl group at position 6. This arrangement creates a distinctive chemical reactivity profile that is valuable in synthetic applications.
Table 2: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₃NOSn |
Molecular Weight | 398.17 g/mol |
Appearance | Not specified in available data |
Physical State | Not specified in available data |
The molecular formula C₁₈H₃₃NOSn indicates the presence of carbon, hydrogen, nitrogen, oxygen, and tin atoms in the compound. The presence of the tin atom, specifically in the tributylstannyl group, contributes significantly to the compound's synthetic utility .
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogs, which can be useful for comprehensive literature searches and procurement.
Table 3: Alternative Names and Synonyms
Synonym |
---|
Tributyl-(6-methoxypyridin-2-yl)stannane |
2-Methoxy-6-tributylstannanyl-pyridine |
6-methoxy-2-tributylstannylpyridine |
tri-n-butyl(6-methoxy-2-pyridyl)tin |
2-methoxy-6-(tri-n-butylstannyl)pyridine |
Methyl 6-(tributylstannyl)-2-pyridinyl Ether |
These alternative names reflect different nomenclature approaches and naming conventions across various chemical databases and suppliers .
Synthesis and Applications
Applications in Organic Synthesis
2-Methoxy-6-(tributylstannyl)pyridine serves primarily as a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its main applications include:
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Stille Cross-Coupling Reactions: The compound participates effectively in palladium-catalyzed Stille couplings, where the tributylstannyl group is exchanged for various electrophilic partners, enabling the formation of functionalized pyridines.
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Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutically active compounds containing the 2-methoxypyridine moiety.
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Material Science Applications: The compound may be utilized in the synthesis of functional materials, particularly those requiring precisely positioned pyridine units.
The methoxy group at position 2 of the pyridine ring provides additional functionality that can be leveraged in subsequent transformations, making this compound particularly versatile in multistep syntheses.
Hazard Type | Classification | Percentage of Notifications |
---|---|---|
Acute Toxicity (Oral) | Acute Tox. 3 | 100% |
Acute Toxicity (Dermal) | Acute Tox. 3/Acute Tox. 4 | 50%/50% |
Skin Irritation | Skin Irrit. 2 | 100% |
Eye Irritation | Eye Irrit. 2 | 100% |
Acute Toxicity (Inhalation) | Acute Tox. 3 | 50% |
Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | 50% |
Specific Target Organ Toxicity (Repeated Exposure) | STOT RE 1 | 50% |
Aquatic Toxicity (Acute) | Aquatic Acute 1 | 50% |
Aquatic Toxicity (Chronic) | Aquatic Chronic 1 | 50% |
These classifications are based on notifications to the European Chemicals Agency (ECHA) C&L Inventory and indicate significant hazards associated with this compound .
Hazard Statements
The GHS hazard statements provide specific information about the nature of the hazards associated with 2-Methoxy-6-(tributylstannyl)pyridine.
Table 5: GHS Hazard Statements
Hazard Code | Statement | Notification Percentage |
---|---|---|
H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | 50% |
H301 | Toxic if swallowed | 100% |
H311 | Toxic in contact with skin | 50% |
H312 | Harmful in contact with skin | 50% |
H315 | Causes skin irritation | 100% |
H319 | Causes serious eye irritation | 100% |
H331 | Toxic if inhaled | 50% |
H335 | May cause respiratory irritation | 50% |
H372 | Causes damage to organs through prolonged or repeated exposure | 50% |
H400 | Very toxic to aquatic life | 50% |
H410 | Very toxic to aquatic life with long lasting effects | 50% |
These hazard statements highlight significant concerns regarding the compound's toxicity via multiple exposure routes and its potential environmental impact .
Precautionary Measures
Due to the hazards associated with 2-Methoxy-6-(tributylstannyl)pyridine, several precautionary measures must be implemented when handling this compound. The GHS precautionary statement codes include P260, P261, P262, P264, P264+P265, P270, P271, P273, P280, P301+P316, P302+P352, P304+P340, P305+P351+P338, P316, P317, P319, P321, P330, P332+P317, P337+P317, P361+P364, P362+P364, P391, P403+P233, P405, and P501 .
Key precautionary measures include:
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Wearing appropriate personal protective equipment including gloves, eye protection, and respiratory protection
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Avoiding inhalation of vapors or mists
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Preventing skin and eye contact
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Using only in well-ventilated areas or with adequate local exhaust ventilation
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Storing in tightly closed containers in a secure, well-ventilated location
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Preventing release to the environment, particularly aquatic ecosystems
These precautions are essential for minimizing exposure risks and preventing adverse health effects or environmental damage.
Comparison with Related Organostannyl Compounds
Structural Relatives
Several structurally related organostannyl pyridines exist, each with distinct properties and applications. Comparing these compounds provides insight into the structure-activity relationships within this class of reagents.
Table 6: Comparison of Related Organostannyl Pyridines
Compound | CAS Number | Key Structural Difference | Notable Properties |
---|---|---|---|
2-Methoxy-6-(tributylstannyl)pyridine | 164014-94-2 | Methoxy at position 2, tributylstannyl at position 6 | Used in cross-coupling reactions |
2-(Tributylstannyl)pyridine | 17997-47-6 | No methoxy group, tributylstannyl at position 2 | Used in various scientific research applications |
2-Methoxy-3-(tributylstannyl)pyridine | 223418-74-4 | Methoxy at position 2, tributylstannyl at position 3 | Used in organic synthesis, particularly cross-coupling reactions |
2-Methyl-6-(tributylstannyl)pyridine | 259807-95-9 | Methyl at position 2, tributylstannyl at position 6 | Similar applications to other organostannyl pyridines |
The positional variations of both the methoxy/methyl groups and the tributylstannyl group significantly influence the reactivity patterns of these compounds in synthetic applications .
Reactivity Differences
The reactivity of 2-Methoxy-6-(tributylstannyl)pyridine is influenced by both the electron-donating methoxy group at position 2 and the tributylstannyl group at position 6. These structural features create a unique electronic environment that affects its behavior in various chemical transformations.
In comparison to 2-(Tributylstannyl)pyridine, the methoxy-substituted variant may exhibit:
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Altered electronic properties due to the electron-donating effect of the methoxy group
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Different regioselectivity in certain reactions due to electronic bias
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Additional synthetic potential through possible transformations of the methoxy group
The positional isomer 2-Methoxy-3-(tributylstannyl)pyridine differs in the location of the tributylstannyl group, which significantly affects its cross-coupling reactivity profile and the orientation of products formed .
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